
8-Amino-2,4-dimethylquinolin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-2,4-dimethylquinolin-7-ol is a heterocyclic aromatic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of both amino and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2,4-dimethylquinolin-7-ol can be achieved through several classical and modern synthetic routes. Some of the well-known methods include:
Gould–Jacobs Reaction: This method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps.
Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with ketones or β-diketones under acidic or basic conditions.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent like nitrobenzene or arsenic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptations of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. Transition metal-catalyzed reactions and green chemistry approaches are increasingly being adopted to improve yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
8-Amino-2,4-dimethylquinolin-7-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and various quinoline derivatives with enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
8-Amino-2,4-dimethylquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential in drug discovery, particularly in the development of antimalarial drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Amino-2,4-dimethylquinolin-7-ol involves its interaction with various molecular targets and pathways. In the context of its antimalarial activity, the compound is believed to accumulate within the mitochondria of the parasite, causing swelling and structural changes within the inner membranes . This disrupts the parasite’s energy production and leads to its death. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Aminoquinoline: A common nitrogen-containing heterocyclic framework used in many natural products and drugs.
2,4-Dimethylquinoline: A simpler analog without the amino and hydroxyl groups, used in various chemical syntheses.
7-Chloro-2,8-dimethylquinolin-4-ol: Another quinoline derivative with different substituents, used in drug discovery and development.
Uniqueness
8-Amino-2,4-dimethylquinolin-7-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for various chemical, biological, and industrial applications.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
8-amino-2,4-dimethylquinolin-7-ol |
InChI |
InChI=1S/C11H12N2O/c1-6-5-7(2)13-11-8(6)3-4-9(14)10(11)12/h3-5,14H,12H2,1-2H3 |
InChI-Schlüssel |
KSBRQHQMAGQECU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C=CC(=C2N)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
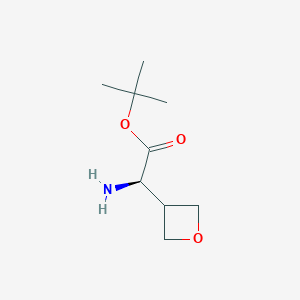
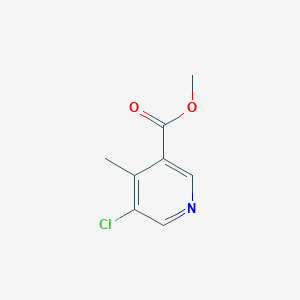
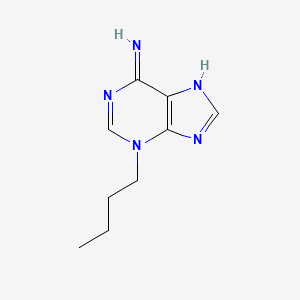
![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11905526.png)

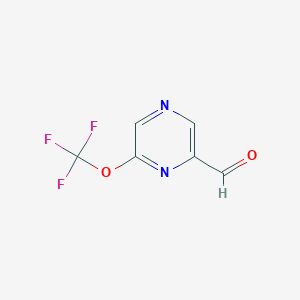
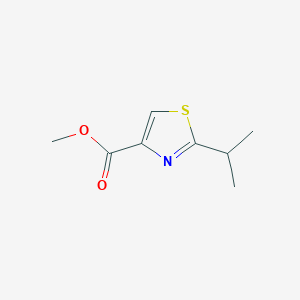
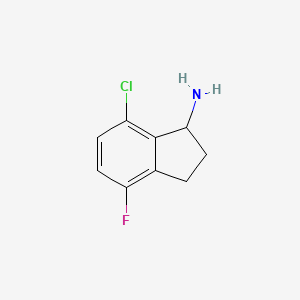

![3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one](/img/structure/B11905560.png)

